2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan
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Overview
Description
2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan is a complex organic compound that features both amino and carboxyl functional groups. This compound is notable for its unique structure, which includes a sulfanyl group attached to the tryptophan backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan typically involves the reaction of D-tryptophan with a sulfanyl-containing reagent. One common method is the nucleophilic substitution reaction where the amino group of D-tryptophan reacts with a sulfanyl compound under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring systems ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanyl group.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenated compounds or acylating agents for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or disulfides.
Substitution: Formation of various derivatives depending on the substituents used.
Scientific Research Applications
2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active sites of enzymes, thereby modulating their activity. Additionally, the compound may participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
S-(2-succinyl)-L-cysteine: An L-cysteine derivative with a similar sulfanyl group.
Cefminox: A cephamycin antibiotic with a sulfanyl-containing side group.
Uniqueness
2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan is unique due to its combination of the tryptophan backbone with a sulfanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
61348-31-0 |
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Molecular Formula |
C14H17N3O4S |
Molecular Weight |
323.37 g/mol |
IUPAC Name |
(2R)-2-amino-3-[2-(2-amino-2-carboxyethyl)sulfanyl-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C14H17N3O4S/c15-9(13(18)19)5-8-7-3-1-2-4-11(7)17-12(8)22-6-10(16)14(20)21/h1-4,9-10,17H,5-6,15-16H2,(H,18,19)(H,20,21)/t9-,10?/m1/s1 |
InChI Key |
MGVCAXMLCYZGFI-YHMJZVADSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCC(C(=O)O)N)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCC(C(=O)O)N)CC(C(=O)O)N |
Origin of Product |
United States |
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